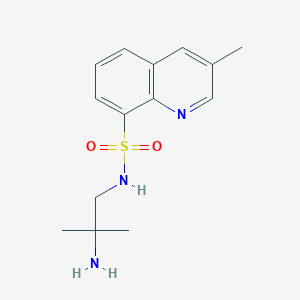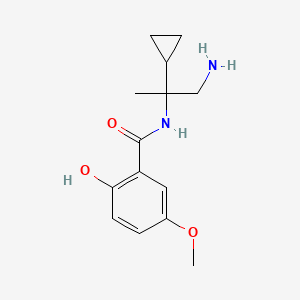
N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine, also known as PF-06463922, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of enzymes that plays a crucial role in the signaling pathway of cytokines, which are involved in the regulation of immune responses. PF-06463922 has been shown to have potential therapeutic applications in the treatment of various autoimmune diseases, such as psoriasis and inflammatory bowel disease.
作用机制
N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine selectively inhibits the activity of TYK2, which is involved in the signaling pathway of cytokines, such as interleukin-12 (IL-12) and interferon-alpha (IFN-α). By inhibiting TYK2, N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine blocks the downstream signaling pathways of these cytokines, which are involved in the regulation of immune responses. This leads to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and an increase in the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Biochemical and Physiological Effects:
N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. In these models, N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the infiltration of immune cells into inflamed tissues. In addition, N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine has also been shown to have anti-tumor effects in preclinical models of certain cancers, by inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the main advantages of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine is its selectivity for TYK2, which reduces the potential for off-target effects. In addition, N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine has been shown to have good pharmacokinetic properties, such as high oral bioavailability and a long half-life, which make it suitable for oral administration. However, one of the limitations of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine is its relatively low solubility, which can make it difficult to formulate for certain applications.
未来方向
There are several potential future directions for the development of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine. One area of interest is the potential use of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine in combination with other immunomodulatory agents, such as checkpoint inhibitors, to enhance the anti-tumor effects of these agents. Another area of interest is the potential use of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine in the treatment of viral infections, such as hepatitis C and COVID-19, which are known to involve cytokine dysregulation. Finally, further studies are needed to determine the safety and efficacy of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine in clinical trials, and to identify potential biomarkers of response to the drug.
合成方法
The synthesis of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine involves several steps, starting from the reaction of 5-chloro-3-fluoropyridine-2-carboxylic acid with 1-cyclohexylethylamine to form an intermediate compound. This is followed by a series of reactions involving various reagents and solvents, resulting in the final product. The synthesis process has been optimized to achieve high yields and purity of the compound.
科学研究应用
N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine has been extensively studied in preclinical models of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and systemic lupus erythematosus. These studies have demonstrated the potential of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine as a therapeutic agent for these diseases, by inhibiting the activity of TYK2 and downstream cytokine signaling pathways. In addition, N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine has also been shown to have potential applications in the treatment of certain cancers, such as acute myeloid leukemia and non-small cell lung cancer.
属性
IUPAC Name |
N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClFN3/c14-10-6-11(15)13(17-8-10)18-12(7-16)9-4-2-1-3-5-9/h6,8-9,12H,1-5,7,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYYYMQFDDXFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)NC2=C(C=C(C=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid](/img/structure/B6646371.png)
![4-[[2-(4-Chlorophenyl)acetyl]amino]oxane-4-carboxylic acid](/img/structure/B6646386.png)
![4-amino-N-[1-(2,4-dimethylphenyl)ethyl]oxane-4-carboxamide](/img/structure/B6646387.png)






![2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile](/img/structure/B6646452.png)
